Hydrogen sulfate

Vue d'ensemble

Description

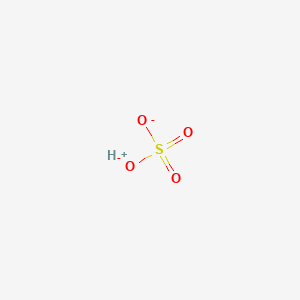

Hydrogen sulfate (HSO₄⁻), the conjugate base of sulfuric acid (H₂SO₄), is a polyatomic ion with a tetrahedral structure. It plays critical roles in industrial, environmental, and biological systems. In aqueous solutions, HSO₄⁻ partially dissociates into sulfate (SO₄²⁻) and H⁺ ions, making it a key intermediate in acid-base chemistry . Its versatility arises from its ability to act as a weak acid (pKa ~1.99) and participate in redox reactions. Industrially, HSO₄⁻ salts (e.g., NaHSO₄) are used in pH adjustment, while CsHSO₄ serves as a solid proton conductor in fuel cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydrogen sulfate can be synthesized through the reaction of sulfur dioxide (SO₂) with water (H₂O). This reaction produces sulfurous acid (H₂SO₃), which further reacts with oxygen (O₂) to form sulfuric acid (H₂SO₄). The sulfuric acid then dissociates to form this compound (HSO₄⁻) and hydronium ions (H₃O⁺) .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of sodium chloride (NaCl) with sulfuric acid (H₂SO₄) at elevated temperatures. This process yields sodium this compound (NaHSO₄) as a molten product, which is then cooled to form a solid with uniform particle size .

Analyse Des Réactions Chimiques

Types of Reactions: Hydrogen sulfate undergoes various chemical reactions, including:

Hydrolysis: When treated with water, this compound forms hydronium ions and sulfate ions (SO₄²⁻).

Reaction with Nitrate Ions: this compound reacts with nitrate ions (NO₂⁻) to form sulfate ions and nitrous acid (HNO₂).

Common Reagents and Conditions:

Water: Hydrolysis reaction forming hydronium and sulfate ions.

Nitrate Ions: Reaction forming sulfate ions and nitrous acid.

Major Products:

- Hydronium Ions (H₃O⁺)

- Sulfate Ions (SO₄²⁻)

- Nitrous Acid (HNO₂)

Applications De Recherche Scientifique

Industrial Applications

Fertilizer Production

- Hydrogen sulfate is crucial in producing ammonium sulfate, a widely used nitrogen fertilizer. This compound enhances soil fertility and promotes crop growth.

- Case Study: In agricultural settings, the application of ammonium sulfate derived from this compound has shown improved yields in crops like corn and wheat due to its high nitrogen content.

Petroleum Refining

- In the petroleum industry, this compound is employed to remove impurities from crude oil, facilitating the production of high-quality fuels such as gasoline and diesel.

- Data Table: Refining Processes Using this compound

| Process | Description | Benefits |

|---|---|---|

| Hydrocracking | Breaks down large hydrocarbons | Increases fuel yield |

| Desulfurization | Removes sulfur compounds | Reduces emissions |

Textile Industry

- It is used in dyeing processes and for finishing fabrics, ensuring color retention and durability.

- Example: The use of this compound in dyeing cotton fabrics has resulted in brighter colors and improved wash fastness.

Pharmaceutical Manufacturing

- This compound serves as a reagent in synthesizing various pharmaceuticals, including antibiotics and analgesics.

- Case Study: Its role in producing acetaminophen involves the sulfation of phenolic compounds, enhancing the efficiency of the synthesis process.

Environmental Applications

Water Treatment

- This compound is utilized in water treatment plants to adjust pH levels and remove impurities, ensuring safe drinking water.

- Data Table: Water Treatment Processes

| Treatment Method | Role of this compound |

|---|---|

| pH Adjustment | Lowers pH to neutralize alkaline waters |

| Flocculation | Aids in coagulating suspended particles |

Cleaning Products

- It is a component in various cleaning agents, particularly drain cleaners, due to its ability to dissolve organic matter.

- Example: Products containing this compound effectively clear clogs by breaking down grease and hair.

Emerging Research Applications

Ionic Liquids

- This compound forms ionic liquids that are being researched for sustainable chemical processes. These compounds exhibit unique properties beneficial for catalysis and extraction processes.

- Case Study: Research on imidazolium this compound ionic liquids has demonstrated their effectiveness in biomass pretreatment, enhancing the extraction of valuable compounds from plant materials.

Energy Storage

- This compound is used as an electrolyte in lead-acid batteries, which are essential for energy storage in vehicles and renewable energy systems.

- Data Table: Battery Performance Metrics

| Metric | Value |

|---|---|

| Voltage | 12V |

| Cycle Life | 500-1000 cycles |

Mécanisme D'action

Hydrogen sulfate exerts its effects through various molecular targets and pathways. It acts as a proton donor in acid-base reactions, facilitating the transfer of protons between molecules. This property is crucial in many biochemical and industrial processes. Additionally, this compound can participate in redox reactions, influencing cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfur-Containing Compounds

Sulfate (SO₄²⁻)

- Structure and Reactivity : SO₄²⁻ is fully deprotonated, with sulfur in the +6 oxidation state. Unlike HSO₄⁻, it lacks acidic protons and is a stronger oxidizing agent.

- Biological Roles: Sulfate-reducing bacteria (SRB) metabolize SO₄²⁻ to H₂S via dissimilatory sulfate reduction, a process inhibited at pH <5 or >9 .

- Environmental Impact : Sulfate minerals (e.g., CuSO₄) in animal feed reduce phytate hydrolysis, increasing phosphorus excretion, whereas hydroxy trace minerals improve digestibility and palatability .

Table 1: Comparison of HSO₄⁻ and SO₄²⁻

Persulfate (S₂O₈²⁻)

- Oxidative Capacity : Persulfate (PS) is a strong oxidant (E° = 2.01 V) used in advanced oxidation processes (AOPs). It outperforms HSO₄⁻ in degrading aromatic contaminants like BTEX via sulfate radicals (SO₄•⁻), which selectively target electron-rich moieties .

- Stability : PS is more stable than H₂O₂ in saline environments, making it suitable for groundwater remediation. At 30°C, PS achieves >98% BTEX oxidation over 98 days, whereas HSO₄⁻ lacks direct oxidative utility .

Table 2: Reaction Efficiency of Sulfate Radicals with Aromatic Compounds

| Compound | log k (SO₄•⁻) | Key Factor (Electron Density) |

|---|---|---|

| Benzene | 8.2 | Low |

| Toluene | 8.9 | Moderate |

| Ethylbenzene | 9.1 | High |

| Data Source |

Hydrogen Sulfide (H₂S)

- Redox Behavior: H₂S (S⁻²) is a potent reducing agent, contrasting with the oxidizing nature of HSO₄⁻. In hydrothermal vents, Hydrogenovibrio species oxidize H₂S to S⁰ via sulfide:quinone oxidoreductase (SQR), while SRB reduce SO₄²⁻ to H₂S .

- Toxicity: H₂S is toxic at >2 mM, whereas HSO₄⁻ is non-toxic and mitigates acidity in environments like acid mine drainage (pH <4) .

Other Sulfur Compounds

- Thiosulfate (S₂O₃²⁻): Used by Hydrogenovibrio as an energy source, it disproportionates into SO₄²⁻ and H₂S, unlike HSO₄⁻, which remains stable under moderate conditions .

- Elemental Sulfur (S⁰): Forms globules in hydrothermal vents via H₂S oxidation.

Key Research Findings

- Isotope Fractionation : δ³⁴S and δ¹⁸O values in SO₄²⁻ indicate pyrite oxidation and bacterial sulfate reduction, processes distinct from HSO₄⁻ dynamics .

- Electrolyte Performance : CsHSO₄ exhibits proton conductivity >10⁻² S/cm at 140°C, outperforming BaH₃PO₄ and NH₄I in hydrogen production .

- Agricultural Impact : Replacing sulfate minerals with hydroxy sources improves ruminal VFA production by 31% and NDF digestibility, enhancing milk yield .

Activité Biologique

Hydrogen sulfate, commonly referred to as bisulfate (HSO₄⁻), is an important anion in biological systems, particularly in its role as a component of sulfur metabolism. This article explores the biological activity of this compound, its physiological roles, and its implications in various biological processes, supported by case studies and research findings.

Overview of this compound

This compound is formed when sulfuric acid dissociates in solution, and it plays a crucial role in various biochemical pathways. It is involved in the regulation of pH, acts as a buffer in biological fluids, and participates in cellular signaling processes.

Physiological Roles

- pH Regulation : this compound contributes to the buffering capacity of blood and other bodily fluids, helping to maintain physiological pH levels.

- Sulfation Reactions : It serves as a sulfate donor in sulfation reactions essential for the metabolism of drugs and xenobiotics. Sulfation enhances the solubility of compounds, facilitating their excretion from the body.

- Role in Metabolism : this compound is produced during the metabolism of sulfur-containing amino acids. It is also involved in the synthesis of important biomolecules like coenzyme A.

Biological Activity

This compound's biological activity can be examined through its interaction with various cellular components:

- Antioxidant Properties : this compound has been shown to exhibit antioxidant properties by modulating oxidative stress within cells. It can influence the levels of glutathione, a critical antioxidant, thereby protecting cells from oxidative damage .

- Neuromodulation : Recent studies suggest that hydrogen sulfide (H₂S), derived from this compound, plays a role as a neuromodulator. It enhances synaptic transmission and is involved in long-term potentiation (LTP) processes crucial for learning and memory .

- Vascular Function : Hydrogen sulfide promotes vasodilation by relaxing smooth muscle cells in blood vessels. This action is mediated through signaling pathways involving potassium channels and nitric oxide .

Case Study 1: Occupational Exposure to Hydrogen Sulfide

A significant case study analyzed a patient who experienced hydrogen sulfide poisoning while working at a waste treatment facility. The patient exhibited symptoms such as dizziness, confusion, and convulsions after brief exposure to high concentrations of hydrogen sulfide gas. After intensive treatment, including sedation and nutritional support, the patient recovered fully . This case underscores the importance of safety measures when handling substances that can release hydrogen sulfide.

Case Study 2: Therapeutic Applications

Recent research has explored the potential therapeutic applications of hydrogen sulfide in treating obesity-related conditions. Studies indicate that delivering hydrogen sulfide to liver cells may enhance metabolic processes and improve insulin sensitivity . These findings suggest that hydrogen sulfide could be harnessed for developing new treatments for metabolic disorders.

Research Findings

A variety of studies have highlighted the multifaceted roles of this compound in biological systems:

- Microbial Production : Certain intestinal bacteria utilize sulfate as a terminal electron acceptor during anaerobic respiration, producing hydrogen sulfide as a metabolic byproduct. This process illustrates the role of this compound in gut microbiota dynamics .

- Effect on Cellular Respiration : Research indicates that hydrogen sulfide can stimulate mitochondrial respiration at low concentrations while inhibiting it at higher concentrations, demonstrating its dual role as both an enhancer and inhibitor of cellular respiration .

Data Table: Effects of this compound Concentration on Cellular Functions

| Concentration (μM) | Effect on Cellular Respiration | Antioxidant Activity | Neuromodulatory Effect |

|---|---|---|---|

| 0 - 10 | Stimulates | Moderate | Enhances |

| 10 - 50 | Neutral | High | Moderate |

| >50 | Inhibits | Low | Inhibitory |

Q & A

Basic Research Questions

Q. What methodological considerations are critical when quantifying sulfate concentrations in aqueous samples with potential sulfide contamination?

- Sulfide interference can skew sulfate quantification. To mitigate this, nitrogen stripping is recommended to remove dissolved sulfide (>0.01 mg/L) before isotopic analysis of sulfate. This prevents isotopic contamination from oxidized sulfide sulfur .

- For sulfate concentration estimation, acidification and filtration protocols (e.g., using hydrochloric acid and boiling) are essential to isolate sulfate from silica-rich matrices. Standardized solutions (e.g., 0.01 N sulfuric acid) should be used for calibration .

Q. What procedural steps ensure accurate isotopic analysis of dissolved sulfate in water samples?

- Sample preparation : Filter samples to remove particulates, acidify to stabilize sulfate ions, and use nitrogen stripping if sulfide is present.

- Isotopic separation : Employ ion-exchange chromatography or precipitation methods (e.g., barium sulfate precipitation) to isolate sulfate for δ³⁴S or δ¹⁸O analysis. Reference materials should match the sample matrix to avoid fractionation errors .

Advanced Research Questions

Q. How can researchers design and validate experiments to assess the proton conductivity of solid hydrogen sulfate electrolytes under varying thermal conditions?

- Experimental design : Use impedance spectroscopy to measure conductivity across a temperature gradient (e.g., 25°C to 150°C). For phase transition studies, combine differential scanning calorimetry (DSC) to identify thermal events (e.g., CsHSO₄’s proton conductivity surge at 140°C) and X-ray diffraction (XRD) to correlate structural changes .

- Validation : Replicate measurements under inert atmospheres to exclude humidity effects. Compare results with established proton conductors (e.g., Nafion) to benchmark performance .

Q. What strategies resolve discrepancies in reported thermodynamic properties of this compound in different solvent systems?

- Systematic error analysis : Quantify uncertainties in measurement techniques (e.g., calorimetry vs. conductivity). For solubility studies, standardize solvent purity (e.g., anhydrous H₂SO₄) and temperature control (±0.1°C).

- Data harmonization : Use IUPAC-recommended protocols for reporting solubility and thermodynamic parameters. Cross-validate with computational models (e.g., density functional theory) to identify outliers .

Q. What systematic approaches are recommended for aggregating and synthesizing this compound research across multidisciplinary studies?

- Literature aggregation : Use Boolean search terms (e.g.,

allintitle: "this compound" AND (concentration OR synthesis)) across databases like Web of Science and PubMed. Exclude reviews to avoid data duplication . - Data integration : Create a metadata catalog to harmonize variables (e.g., pH, temperature) and methodologies. Tools like uniform design methods can optimize experimental parameter comparisons .

Q. How should experimental parameters be optimized when synthesizing this compound-containing polymeric flocculants for wastewater treatment?

- Synthesis optimization : Use a uniform design matrix to test variables:

- Molar ratios (e.g., Fe/Si = 5:1, Fe/P = 18:1).

- Reaction conditions (e.g., 40°C oxidation, 60°C polymerization).

Q. What characterization techniques are essential for evaluating phase transitions in this compound-based solid electrolytes?

- Multi-technique approach :

Propriétés

IUPAC Name |

hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897131 | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-02-2, 12143-45-2 | |

| Record name | Hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), tetraoxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate, hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.